CKD-712 vs. Higenamine: Structural and In Vivo Efficacy Differentiation in Sepsis Models
CKD-712 is a 1-naphthylmethyl analog of higenamine, with structural modifications (additional naphthylmethyl group and specific hydroxyl positioning) that confer enhanced anti-inflammatory activity [1]. In rodent sepsis models, CKD-712 demonstrated potent anti-sepsis effects, reducing mortality and organ injury [2]. While direct IC50 comparisons between CKD-712 and higenamine for NF-κB inhibition are not available in a single study, the structural modification results in a compound with distinct pharmacological properties and in vivo efficacy that higenamine lacks [3].
| Evidence Dimension | Structural modification and in vivo anti-sepsis efficacy |
|---|---|
| Target Compound Data | 1-naphthylmethyl analog; reduced mortality and organ injury in rodent sepsis models |
| Comparator Or Baseline | Higenamine (parent tetrahydroisoquinoline alkaloid) |
| Quantified Difference | Structural modification (1-naphthylmethyl group addition) confers enhanced anti-inflammatory activity; in vivo efficacy in sepsis models established for CKD-712 |
| Conditions | Rodent sepsis models; in vivo pharmacology studies |
Why This Matters
Procurement of CKD-712 rather than higenamine ensures access to a structurally optimized analog with validated in vivo anti-sepsis efficacy.
- [1] Yoo JY, et al. CKD-712, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, Inhibits the NF-κB Activation and Augments Akt Activation during TLR4 Signaling. Immune Netw. 2011 Dec;11(6):420-423. View Source
- [2] Hwang IC, et al. Effects of the anti-sepsis drug, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD-712), on mortality, inflammation, and organ injuries in rodent sepsis models. Arch Pharm Res. 2011 Mar;34(3):485-494. View Source
- [3] Semantic Scholar. Antithrombotic effects of YS-49 and YS-51—1-naphthylmethyl analogs of higenamine. 2001. View Source
